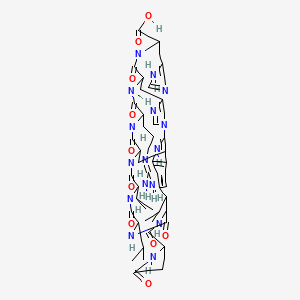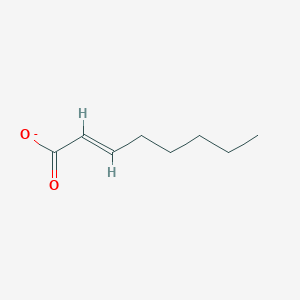
(2E)-oct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-oct-2-enoate is a monounsaturated fatty acid anion that is the conjugate base of (2E)-oct-2-enoic acid. Major species at pH 7.3. It is a monounsaturated fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a (2E)-oct-2-enoic acid.
Scientific Research Applications
Synthesis and Analysis Techniques
- Methyl oct-cis-2-enoate was synthesized using quinoline poisoned palladium as a catalyst, demonstrating its utility in organic synthesis. Its structure was confirmed by infrared spectra, and its forms were separable by gas-liquid chromatography (GLC) in polar or non-polar columns, showcasing its potential in analytical chemistry (Mercuri, Carrazoni, & Brenner, 1964).
Applications in Alkaloid Synthesis
- The compound played a key role in the synthesis of racemic indolizidine 209B and its diastereomer, as well as in the formal synthesis of (−)-indolizidine 209B. These applications highlight its significance in the field of alkaloid synthesis, contributing to the development of potentially therapeutic compounds (Michael & Gravestock, 2000).
Polymerization Studies
- (2E)-oct-2-enoate, in the form of tin(II) octoate, has been used in studies concerning the polymerization of cyclic esters. These studies provide insights into the mechanisms of polymerization, which is crucial for developing materials with specific properties (Kowalski, Duda, & Penczek, 2000).
Chemical Compound Isolation and Characterization
- Methyl 2-naphthoates derivatives, including methyl oct-2-enoate, were isolated from the traditional Chinese herb Morinda officinalis. These compounds' structural characterization contributes to our understanding of naturally occurring chemical compounds and their potential uses (Yu et al., 2019).
Impurity Identification in Drug Substances
- The role of this compound in identifying impurities in drug substances was demonstrated through the analysis of an enoate drug substance, highlighting its application in pharmaceutical quality control (Wang et al., 2005).
Inorganic Chemistry and Catalysis
- The compound has been used in studies exploring hydrogenation catalysis by iron porphyrin, particularly in the hydrogenation of α,β-unsaturated esters to saturated esters. This research contributes to our understanding of catalytic processes in inorganic chemistry (Sakaki, Kojima, & Arai, 1994).
Environmental Chemistry
- Research on the action of ozone on methyl octadec-9-enoate in polar solvents provides insights into the mechanisms of aqueous ozonization of organic compounds, which is important for understanding environmental chemistry and pollution control (Killops, 1986).
Liquid Crystal Research
- Studies on the dependence of liquid-crystal transition temperatures and other physical properties on the position of nitrogen atoms and the double-bond configuration in octenoates, including this compound, contribute to the field of materials science and liquid crystal technology (Kelly & Fünfschilling, 1995).
properties
Molecular Formula |
C8H13O2- |
|---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
(E)-oct-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/p-1/b7-6+ |
InChI Key |
CWMPPVPFLSZGCY-VOTSOKGWSA-M |
Isomeric SMILES |
CCCCC/C=C/C(=O)[O-] |
SMILES |
CCCCCC=CC(=O)[O-] |
Canonical SMILES |
CCCCCC=CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



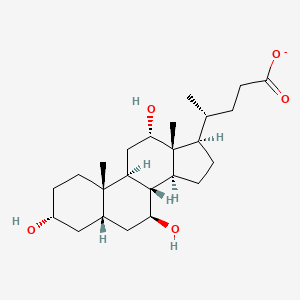
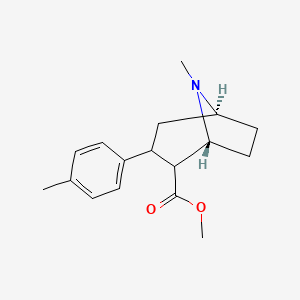

![(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile](/img/structure/B1259619.png)




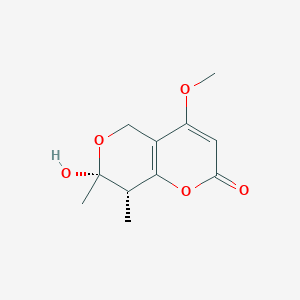
![(2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1259630.png)



